N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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Overview
Description
N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields It is characterized by its complex structure, which includes tert-butyl groups, methoxyphenoxy moieties, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. For example, the synthesis may involve the reaction of tert-butylamine with a methoxyphenoxy derivative, followed by acylation to introduce the acetamide group. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the tert-butyl groups.
Reduction: The compound can be reduced to alter the acetamide group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce new functional groups to the aromatic ring .
Scientific Research Applications
N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(tert-butyl)acetamide hydrochloride: This compound shares structural similarities but lacks the methoxyphenoxy group.
N-tert-butylethanolamine: Another related compound with a simpler structure, used in different chemical applications.
Uniqueness
N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-17(2,3)19-11-13-9-8-10-14(22-7)16(13)23-12-15(21)20-18(4,5)6;/h8-10,19H,11-12H2,1-7H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUUZXYBVDMRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)NC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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